molecular formula C44H85NO8 B1259346 beta-D-glucosyl-N-eicosanoylsphingosine

beta-D-glucosyl-N-eicosanoylsphingosine

Cat. No. B1259346
M. Wt: 756.1 g/mol
InChI Key: DFELABABMXOKTD-IYFIADHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-glucosyl-N-eicosanoylsphingosine is a beta-D-glucosyl-N-acylsphingosine in which the acyl group is specified as eicosanoyl. It has a role as a mouse metabolite. It derives from an icosanoic acid.
Glucosylceramide (D18:1/20:0), also known as C20 glccer or glccer(D18:1/20:0), belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/20:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/20:0) has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, glucosylceramide (D18:1/20:0) is primarily located in the membrane (predicted from logP) and endosome. Glucosylceramide (D18:1/20:0) can be biosynthesized from arachidic acid.

Scientific Research Applications

Biochemical Role in Fungal Cell Walls

β-D-glucosyl-N-eicosanoylsphingosine is structurally related to β(1,3)-D-glucan, a key component of fungal cell walls. The synthesis of β(1,3)-D-glucan is catalyzed by UDP-glucose β(1,3)-D-glucan β(3)-D-glucosyltransferase, which plays a vital role in the construction of fungal cell walls. This process is essential for the survival of various fungi responsible for human mycoses, such as Candida albicans and Aspergillus fumigatus. Studies on this enzyme have led to significant advances in understanding the biochemistry, genetics, and regulation of fungal cell wall synthesis, contributing to the development of clinical treatments for fungal diseases (Douglas, 2001).

Novel Enzymatic Properties from Halophilic Bacteria

Research on β-glucosidases, enzymes that break down β-glucosidic linkages similar to those in β-D-glucosyl-N-eicosanoylsphingosine, has revealed novel properties. A study on a novel β-glucosidase from Jeotgalibacillus malaysiensis highlighted its ability to hydrolyze various β-glycosidic linkages. This enzyme, showing high activity and stability under specific conditions, offers potential applications in industrial processes, such as biofuel production (Liew et al., 2018).

Genetic and Molecular Insights

Genetic engineering has been instrumental in enhancing the production of β-glucosidases for applications like biofuel. By manipulating the genes in host strains or expression systems, researchers have optimized the production of enzymes with desired properties. This approach is crucial for efficient biomass conversion, as most fungal strains used in cellulase production are deficient in β-glucosidase (Singhania et al., 2017).

Enzyme Characteristics in Hyperthermophilic Archaea

The study of β-glucosidases extends to hyperthermophilic archaea like Pyrococcus furiosus. These enzymes display unique stability and activity at high temperatures, expanding our understanding of polysaccharide hydrolysis in extreme environments. The characterization of such enzymes contributes to the broader knowledge of glycosyl hydrolase families and their evolutionary significance (Bauer et al., 1999).

properties

Molecular Formula

C44H85NO8

Molecular Weight

756.1 g/mol

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]icosanamide

InChI

InChI=1S/C44H85NO8/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-40(48)45-37(36-52-44-43(51)42(50)41(49)39(35-46)53-44)38(47)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,37-39,41-44,46-47,49-51H,3-30,32,34-36H2,1-2H3,(H,45,48)/b33-31+/t37-,38+,39+,41+,42-,43+,44+/m0/s1

InChI Key

DFELABABMXOKTD-IYFIADHGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

physical_description

Solid

solubility

Insoluble

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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